![molecular formula C24H30N2O5S B3017340 (Z)-3,4,5-triethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864975-07-5](/img/structure/B3017340.png)
(Z)-3,4,5-triethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
“(Z)-3,4,5-triethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole compounds have been explored for a variety of therapeutic applications, making this scaffold an interesting moiety for designing new broad-spectrum pharmacophores .
Synthesis Analysis
Benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles were synthesized through copper(I) catalyzed azide-alkyne cycloaddition reaction . The structure of the synthesized derivatives was examined using FTIR, 1H, 13C-NMR, and HRMS techniques .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives was confirmed using Infrared Spectroscopy, 1H-Nuclear Magnetic Resonance, 13C-Nuclear Magnetic Resonance, and High Resolution Mass Spectra .Chemical Reactions Analysis
A temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO has been developed. This protocol can obviate the prefunctionalization of the starting materials .Scientific Research Applications
Antimicrobial and Anticancer Properties
Various derivatives of benzamide, which include structural similarities to (Z)-3,4,5-triethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, have been synthesized and evaluated for their antimicrobial activities. For instance, some benzamide derivatives show significant activity against both gram-positive and gram-negative bacteria, as well as certain fungi (Chawla, 2016). Similarly, benzamide analogs with thiazole and thiazolidine structures have been developed as potential antimicrobial agents (Desai et al., 2013).
Some benzamide derivatives also exhibit anticancer activities. For example, certain N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their anticancer efficacy (Brockmann et al., 2014). These compounds may interact with specific cellular targets in cancer cells, leading to apoptosis or inhibition of cell growth.
Synthesis and Chemical Properties
Research has been conducted on the synthesis of various benzamide derivatives, including those with benzothiazole groups, which are structurally related to the specified compound. These studies are essential for understanding the chemical properties and potential applications of these molecules (Saeed & Rafique, 2013).
The crystalline structures of similar benzamide derivatives have been analyzed to understand their chemical behavior and potential for forming different molecular assemblies (Kranjc et al., 2011). This knowledge is crucial for predicting how these compounds might interact with biological systems or be used in various applications.
Chemosensor Applications
- Benzamide derivatives with benzothiazole groups have been explored as chemosensors, particularly for detecting anions like cyanide. Their ability to undergo specific chemical reactions in the presence of certain ions or molecules makes them valuable for environmental monitoring and safety applications (Wang et al., 2015).
properties
IUPAC Name |
3,4,5-triethoxy-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5S/c1-6-29-19-14-17(15-20(30-7-2)22(19)31-8-3)23(27)25-24-26(11-12-28-5)18-10-9-16(4)13-21(18)32-24/h9-10,13-15H,6-8,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVUSRVYBFNAPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3,4,5-triethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
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